![molecular formula C25H28N4O3 B2835294 2,4-dimethoxy-N-((1-(4-methoxyphenyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)aniline CAS No. 877814-12-5](/img/structure/B2835294.png)
2,4-dimethoxy-N-((1-(4-methoxyphenyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)aniline
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Overview
Description
Scientific Research Applications
Medicinal Chemistry Applications
Compounds with complex structures similar to the one mentioned often feature in the development of novel pharmaceuticals. For instance, quinazolinone derivatives are synthesized for their antimicrobial activity, showcasing the potential of complex molecules in contributing to new antibiotics or antifungal agents (Habib et al., 2013). Similarly, inhibitors of Src kinase activity, designed around phenylamino-quinolinecarbonitriles, indicate the role of intricate organic molecules in cancer therapy by targeting specific cellular pathways (Boschelli et al., 2001).
Materials Science and Catalysis
In materials science, the synthesis and application of anilido-oxazolinate zinc complexes as initiators for ring-opening polymerization demonstrate how complex molecules can serve in creating new polymers or materials with specific characteristics, such as biodegradability or unique mechanical properties (Chen et al., 2007). Another example includes the development of photoluminescent copper(I) complexes for potential use in lighting, sensors, or optoelectronic devices, highlighting the versatility of complex organic molecules in technological applications (Manbeck et al., 2011).
Organic Synthesis and Chemical Transformations
Complex molecules often play critical roles in organic synthesis, acting as intermediates or catalysts for forming new bonds or introducing functional groups. For instance, reactions of dialkyl 2-butynoate with aniline and formaldehyde highlight the diversity of organic synthesis techniques and the creation of novel compounds for further study or application (Srikrishna et al., 2010).
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown
Mode of Action
It’s hypothesized that the compound may interact with its targets through a series of chemical reactions, possibly involving the formation of stable urea linkages . .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown . Understanding these effects is critical for predicting the compound’s potential therapeutic applications and possible side effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include pH, temperature, presence of other molecules, and specific conditions within the biological system.
Future Directions
properties
IUPAC Name |
2,4-dimethoxy-N-[[6-(4-methoxyphenyl)-1,3,4-triazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-trien-2-yl]methyl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O3/c1-30-18-9-7-17(8-10-18)21-16-29-25-20(21)6-4-5-13-28(25)24(27-29)15-26-22-12-11-19(31-2)14-23(22)32-3/h7-12,14,16,26H,4-6,13,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGGXKAGMGDAHPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN3C4=C2CCCCN4C(=N3)CNC5=C(C=C(C=C5)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dimethoxy-N-((1-(4-methoxyphenyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)aniline |
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